molecular formula C17H19NO4S B10961915 Methyl 2-({[4-(propan-2-yl)phenyl]sulfonyl}amino)benzoate

Methyl 2-({[4-(propan-2-yl)phenyl]sulfonyl}amino)benzoate

Cat. No.: B10961915
M. Wt: 333.4 g/mol
InChI Key: JMQGYWZANZCFQZ-UHFFFAOYSA-N
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Description

Methyl 2-{[(4-isopropylphenyl)sulfonyl]amino}benzoate is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a sulfonyl group attached to an aromatic ring, which is further connected to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{[(4-isopropylphenyl)sulfonyl]amino}benzoate typically involves the following steps:

    Formation of the Sulfonyl Chloride: The starting material, 4-isopropylbenzenesulfonyl chloride, is prepared by reacting 4-isopropylbenzenesulfonic acid with thionyl chloride.

    Amination Reaction: The sulfonyl chloride is then reacted with 2-aminobenzoic acid in the presence of a base such as triethylamine to form the sulfonamide intermediate.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a catalyst such as sulfuric acid to yield methyl 2-{[(4-isopropylphenyl)sulfonyl]amino}benzoate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with controlled temperatures and pressures to ensure high yields and purity. The use of automated systems for monitoring and controlling reaction parameters is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(4-isopropylphenyl)sulfonyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Electrophiles such as bromine or chloromethane in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or alkylated aromatic compounds.

Scientific Research Applications

Methyl 2-{[(4-isopropylphenyl)sulfonyl]amino}benzoate has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with anti-inflammatory and analgesic properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Biological Studies: The compound is used in studies to understand the interactions of sulfonamides with biological targets such as enzymes and receptors.

    Industrial Applications: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 2-{[(4-isopropylphenyl)sulfonyl]amino}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The benzoate ester moiety can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-{[(4-methylphenyl)sulfonyl]amino}benzoate
  • Methyl 2-{[(4-ethylphenyl)sulfonyl]amino}benzoate
  • Methyl 2-{[(4-tert-butylphenyl)sulfonyl]amino}benzoate

Uniqueness

Methyl 2-{[(4-isopropylphenyl)sulfonyl]amino}benzoate is unique due to the presence of the isopropyl group, which can influence its steric and electronic properties. This can affect its reactivity and interactions with biological targets, making it distinct from other similar compounds with different alkyl substituents.

Properties

Molecular Formula

C17H19NO4S

Molecular Weight

333.4 g/mol

IUPAC Name

methyl 2-[(4-propan-2-ylphenyl)sulfonylamino]benzoate

InChI

InChI=1S/C17H19NO4S/c1-12(2)13-8-10-14(11-9-13)23(20,21)18-16-7-5-4-6-15(16)17(19)22-3/h4-12,18H,1-3H3

InChI Key

JMQGYWZANZCFQZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)OC

Origin of Product

United States

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